![molecular formula C23H21N3O3S B2581528 (E)-Ethyl-2-(2-Cyano-3-(1H-Indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat CAS No. 314259-73-9](/img/structure/B2581528.png)

(E)-Ethyl-2-(2-Cyano-3-(1H-Indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

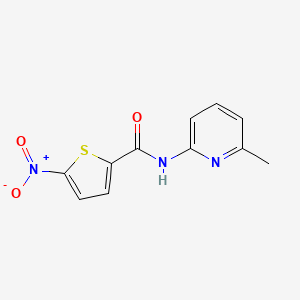

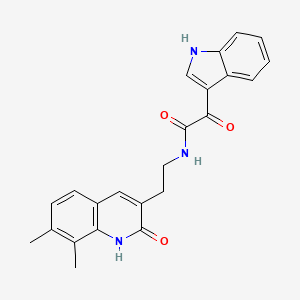

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.

BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkstoffentwicklung

Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten. Ihre Indol-Einheit ist strukturell ähnlich der von Indomethacin, einem bekannten nichtsteroidalen Antirheumatikum (NSAR). Durch Modifizieren des Indol-Teils des Moleküls können Forscher neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen entwickeln .

Entwicklung optoelektronischer Materialien

Das elektronenreiche Indol und die elektronenarme Cyanogruppe machen diese Verbindung zu einem Kandidaten für die Entwicklung optoelektronischer Materialien. Diese Materialien sind entscheidend für die Herstellung von Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen .

Synthetische Chemie

In der synthetischen Chemie kann diese Verbindung als Baustein für die Herstellung diverser molekularer Strukturen dienen. Ihre reaktiven Stellen ermöglichen verschiedene chemische Transformationen, die zur Synthese komplexer Moleküle mit potenziellen pharmazeutischen Anwendungen führen .

Neuropharmakologie

Der Indol-Kern der Verbindung ist eine wichtige Strukturkomponente vieler neuroaktiver Substanzen. Forscher können ihn verwenden, um Analoga von Neurotransmittern oder psychoaktiven Verbindungen zu synthetisieren und ihre Auswirkungen auf das Nervensystem zu untersuchen .

Antivirale Forschung

Angesichts der strukturellen Ähnlichkeit mit Verbindungen mit bekannten antiviralen Eigenschaften könnte dieses Molekül als Ausgangspunkt für die Synthese neuer antiviraler Mittel dienen, insbesondere solcher, die auf die Replikationsmechanismen von Viren abzielen .

Krebstherapie

Das Indolringsystem ist in vielen natürlichen und synthetischen Verbindungen mit Antikrebsaktivität vorhanden. Modifikationen an dieser Verbindung könnten zur Entwicklung neuartiger Chemotherapeutika führen .

Materialwissenschaft

Aufgrund seiner potenziellen elektronischen Eigenschaften könnte diese Verbindung in der Materialwissenschaft verwendet werden, um neue Arten von leitfähigen Materialien, Sensoren oder anderen innovativen Materialien mit spezifischen elektronischen Eigenschaften zu erzeugen .

Molekularsonden

Die Struktur der Verbindung ermöglicht die Anbindung von fluoreszierenden Gruppen, was sie für die Herstellung von Molekularsonden nützlich macht. Diese Sonden können in der Biobildgebung verwendet werden, um zelluläre Prozesse zu untersuchen und Krankheiten zu diagnostizieren .

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDJLJIJDXKAI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2581447.png)

![N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2581448.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![(2Z)-N-acetyl-6-bromo-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2581464.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2581467.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)